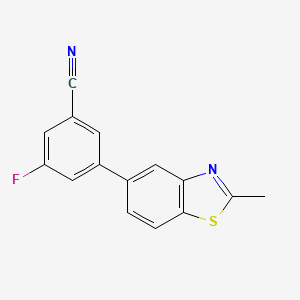

3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile

Overview

Description

“3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile” is a compound with the molecular formula C15H9FN2S . It is a radioligand developed for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5 (mGlu5) in the central nervous system (CNS) . Glutamate, the major excitatory neurotransmitter in the CNS, signals through both ionotropic and metabotropic glutamate receptors.

Synthesis Analysis

The synthesis of this compound involves the use of its bromomethyl analog, which is treated with [18F]fluoride ion to yield the compound . The precursor and standard compounds were prepared by a coupling reaction catalyzed by palladium .Molecular Structure Analysis

The molecular structure of this compound was designed using the structure of MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine) as a template . It has been found to have high affinity for mGlu5 receptors with moderate lipophilicity .Chemical Reactions Analysis

The compound is a radioligand developed for PET imaging of mGlu5 in the CNS . It is stable in monkey plasma and human whole blood in vitro and in monkey and human brain homogenates .Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.309. It has been found to have high affinity for mGlu5 receptors with moderate lipophilicity .Scientific Research Applications

Radioligand Development for Brain Imaging

3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile and its analogs are extensively studied for their application as radioligands in brain imaging. A notable example is the synthesis of fluorine-18 labeled compounds which exhibit high affinity and selectivity for metabotropic glutamate subtype-5 receptors (mGluR5) in the brain. These compounds are utilized in positron emission tomography (PET) imaging to study brain functions and disorders (Siméon et al., 2007). Similar studies involve the development of radioligands like [18F]3 for imaging monkey brain mGluR5 receptors, demonstrating their potential for broader applications in neuroscience research (Siméon et al., 2012).

Molecular Imaging and Cancer Research

Several derivatives of 3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile have shown promise in the field of molecular imaging and cancer research. Compounds like 5-fluoro-2-(4-amino-3-substituted-phenyl)benzothiazoles, synthesized through various routes, exhibit potent cytotoxicity against certain cancer cell lines. These compounds are being explored for their antitumor properties, with some undergoing pharmaceutical development (Hutchinson et al., 2001).

Development of Novel Radiotracers

The compound and its analogs are instrumental in the development of novel radiotracers for PET. Studies demonstrate the radiosynthesis and evaluation of these tracers for imaging various receptors, like AMPA receptors, in the brain. This research contributes to the understanding of receptor distribution and functioning in normal and diseased states (Yuan et al., 2016).

Pharmaceutical Chemistry and Drug Development

These compounds play a significant role in pharmaceutical chemistry, particularly in the synthesis of mGluR5 antagonists. The structure-activity relationship studies around these compounds contribute to the development of novel drugs with potential therapeutic applications (Poon et al., 2004).

Synthesis and Characterization of Novel Compounds

Research also focuses on the synthesis and characterization of novel compounds containing the 3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile structure. These compounds are analyzed for various properties, including antimicrobial and antioxidant activities, contributing to the exploration of new chemical entities for diverse applications (Raparla et al., 2013).

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has been found to have potent inhibitory activity against Mycobacterium tuberculosis .

Mode of Action

3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile interacts with its target DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall and inhibiting the growth of the bacteria .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . The downstream effect of this disruption is the inhibition of bacterial growth .

Result of Action

The result of the action of 3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the synthesis of arabinogalactan, the compound affects the integrity of the mycobacterial cell wall, leading to the inhibition of bacterial growth .

Future Directions

properties

IUPAC Name |

3-fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2S/c1-9-18-14-7-11(2-3-15(14)19-9)12-4-10(8-17)5-13(16)6-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHYUBIJZHYUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)C3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)

![9-Isopropylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)

![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)